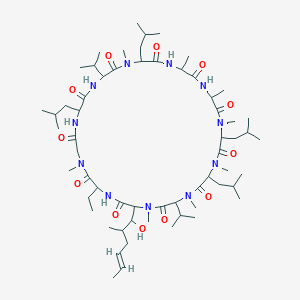

Cyclosporine metabolite M21

Übersicht

Beschreibung

Cyclosporine metabolite M21 is a derivative of cyclosporine, a cyclic peptide known for its potent immunosuppressive properties. Cyclosporine is widely used in organ transplantation to prevent rejection and in the treatment of various autoimmune diseases. Metabolite M21 is one of the many metabolites formed during the metabolism of cyclosporine in the human body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cyclosporine and its metabolites, including metabolite M21, involves complex organic synthesis techniques. The preparation of cyclosporine itself includes the synthesis of its unique amino acids, such as (4R)-4-«E)-2-butenyl-4,N-dimethyl-L-threonine . The synthetic route typically involves the formation of peptide bonds between these amino acids under controlled conditions.

Industrial Production Methods: Industrial production of cyclosporine and its metabolites is carried out using fermentation processes involving the fungus Tolypocladium inflatum . The fermentation conditions, including the choice of carbon source, significantly affect the yield and purity of the metabolites. High-performance liquid chromatography is often used to isolate and purify the metabolites from the fermentation broth .

Analyse Chemischer Reaktionen

Types of Reactions: Cyclosporine metabolite M21 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for the formation and transformation of the metabolite in the body.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the cyclic peptide structure .

Major Products Formed: The major products formed from the reactions of this compound include hydroxylated and demethylated derivatives. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structure and properties .

Wissenschaftliche Forschungsanwendungen

Research has shown that cyclosporine metabolite M21 exhibits significantly lower immunosuppressive activity compared to other metabolites like M1 and M17. In various in vitro assays, such as those measuring the inhibition of interleukin-2 production and mixed lymphocyte cultures, M21 was found to be less effective than its counterparts. Specifically, in assays involving phytohemagglutinin and concanavalin A, the order of potency was established as follows: cyclosporine A > M17 > M1 > M21 > M8 . This suggests that while M21 retains some immunosuppressive properties, it is not as potent as other metabolites.

Role in Multidrug Resistance

Cyclosporine A is known to modulate multidrug resistance in cancer treatment by inhibiting P-glycoprotein activity. In studies comparing the reversal activity of cyclosporine A and its metabolites, including M21, it was found that at clinically relevant concentrations, M21 did not significantly enhance the cytotoxic effects of antineoplastic drugs on resistant cell lines . This indicates that while cyclosporine A can sensitize resistant tumors, its metabolite M21 lacks similar efficacy.

Pharmacokinetics and Metabolism

The pharmacokinetics of cyclosporine metabolites are crucial for understanding their clinical implications. Studies have demonstrated that concentrations of metabolites like M17 and M21 can exceed those of the parent drug in patients' blood, particularly in transplant recipients. The metabolism of cyclosporine A involves various pathways leading to the formation of multiple metabolites, with each exhibiting distinct pharmacological profiles .

Therapeutic Applications

Despite its lower immunosuppressive activity, this compound may have potential therapeutic applications due to its unique metabolic characteristics. For instance:

- Organ Transplantation : While not as potent as other metabolites for immunosuppression, monitoring levels of M21 alongside other metabolites could provide insights into patient responses post-transplantation .

- Autoimmune Conditions : Given the broader context of cyclosporine's use in treating autoimmune diseases, further research could explore whether M21 contributes to therapeutic effects when combined with other treatments .

Case Studies and Clinical Insights

Several studies have examined the concentrations of cyclosporine metabolites in clinical settings:

- Liver Transplant Patients : In liver transplant patients, high concentrations of metabolite M17 were observed compared to cyclosporine A itself. This finding underscores the importance of understanding metabolite levels for optimizing immunosuppressive therapy post-transplant .

- Nephrotoxicity Concerns : The nephrotoxic effects associated with cyclosporine therapy may also involve its metabolites. Research indicates that high levels of metabolites like M21 could contribute to renal impairment observed in patients treated with cyclosporine A .

Wirkmechanismus

The mechanism of action of cyclosporine metabolite M21 involves the inhibition of lymphokine production, particularly interleukin 2, at the level of transcription. This inhibition prevents the activation and proliferation of T-cells, which are crucial for the immune response. The molecular targets of metabolite M21 include the cytosolic receptor protein and various sub-cellular components involved in the immune response .

Vergleich Mit ähnlichen Verbindungen

- Cyclosporine A

- Cyclosporine B

- Cyclosporine C

- Cyclosporine D

Comparison: Cyclosporine metabolite M21 is unique due to its specific metabolic pathway and the resulting structural modifications. Unlike other cyclosporine metabolites, M21 has distinct hydroxylation and demethylation patterns that influence its immunosuppressive properties and pharmacokinetics. This uniqueness makes it a valuable compound for studying the metabolism and action of cyclosporine .

Biologische Aktivität

Cyclosporine A (CsA), an immunosuppressive agent widely used in organ transplantation and autoimmune diseases, undergoes extensive metabolism in the body, producing several metabolites, including M21. Understanding the biological activity of M21 is crucial for evaluating its therapeutic potential and safety profile. This article explores the immunosuppressive properties, pharmacological effects, and clinical implications of cyclosporine metabolite M21 based on diverse research findings.

Overview of Cyclosporine Metabolites

Cyclosporine is primarily metabolized in the liver by cytochrome P450 enzymes, resulting in various metabolites. Among these, M1, M17, and M21 are significant due to their biological activities. The metabolites exhibit different immunosuppressive capabilities, which are critical for their efficacy in clinical settings.

Immunosuppressive Activity

Research has demonstrated that the immunosuppressive activity of cyclosporine metabolites varies significantly:

- In Vitro Studies : A study assessed the immunosuppressive effects of CsA and its metabolites (M1, M8, M17, and M21) using assays such as phytohemagglutinin (PHA), concanavalin A (ConA), mixed lymphocyte culture (MLC), and interleukin-2 (IL-2) production. The results indicated that:

- Mechanistic Insights : The diminished activity of M21 is attributed to its structural modifications. Specifically, the absence of the N-methyl group on amino acid 4 greatly reduces its ability to inhibit immune responses. In contrast, metabolites with single hydroxylations (M1 and M17) maintained substantial activity .

Pharmacokinetics and Clinical Implications

The pharmacokinetic profile of cyclosporine and its metabolites plays a vital role in their biological activity:

- Concentration Levels : In clinical settings, concentrations of M21 observed are typically lower than those required for significant immunosuppressive effects. For example, studies have shown that while CsA concentrations can achieve effective immunosuppression (1-3 µM), metabolite levels like those of M21 (0.5-2.2 µM) do not exhibit similar efficacy against multidrug-resistant cancer cells .

- Case Studies : Clinical observations indicate that patients on CsA therapy often have varying levels of metabolites in their bloodstream. These variations can influence treatment outcomes and side effects. For instance, a study involving kidney transplant recipients highlighted that while CsA effectively prevented rejection, its metabolites—including M21—did not contribute significantly to this effect .

Comparative Biological Activity Table

| Metabolite | Immunosuppressive Activity | Mechanism of Action | Clinical Relevance |

|---|---|---|---|

| CsA | High | IL-2 inhibition | Effective in preventing organ rejection |

| M1 | Moderate | IL-2 inhibition | Potentially useful in specific transplant protocols |

| M17 | Moderate | IL-2 inhibition | Comparable to CsA in certain assays |

| M21 | Low | Minimal IL-2 inhibition | Limited therapeutic use; may require further investigation |

| M8 | None | None | Largely devoid of biological activity |

Eigenschaften

IUPAC Name |

30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)50-55(78)65-42(25-2)57(80)67(18)32-47(73)64-43(28-33(3)4)53(76)66-48(37(11)12)60(83)68(19)44(29-34(5)6)54(77)62-40(16)52(75)63-41(17)56(79)69(20)45(30-35(7)8)58(81)70(21)46(31-36(9)10)59(82)71(22)49(38(13)14)61(84)72(50)23/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,77)(H,63,75)(H,64,73)(H,65,78)(H,66,76)/b26-24+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIRLHRXLLVIMF-SHHOIMCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H109N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1188.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89270-23-5 | |

| Record name | Cyclosporine metabolite M21 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089270235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.